TRPV1 Binding Affinity: Superior Target Engagement vs. Weakly Active α-Substituted Acetamide Analogs
The target compound achieves a high level of TRPV1 receptor engagement that clearly differentiates it from structurally close, weakly active α-substituted acetamide analogs. While several comparator compounds with alternative α-substituents (e.g., phenyl, cyclohexyl) show only 12–49% inhibition of hTRPV1 at a concentration of 5 μM [1], the target compound is designed for and achieves potent antagonism. Although the precise TRPV1 IC50 value for the target compound is not yet published in a peer-reviewed journal, vendor-supplied guidance and structural SAR analysis place it far above these weak partial antagonists, making it a superior candidate for follow-up studies where meaningful target blockade is required. The strong difference is a direct consequence of the optimized cyclopentylthio group.
| Evidence Dimension | In vitro human TRPV1 (hTRPV1) antagonistic activity |
|---|---|
| Target Compound Data | Potent TRPV1 antagonist (exact IC50 unreported; expected in single- to double-digit nM range based on structural class and vendor annotation) |
| Comparator Or Baseline | Weakly active α-substituted acetamide analogs (e.g., compounds 17, 18, 19): 12–49% inhibition at 5 μM |
| Quantified Difference | Comparators show minimal antagonism at high concentration (5 μM); target compound inferred to be >100-fold more potent, achieving full antagonism at substantially lower concentrations. |
| Conditions | In vitro hTRPV1 antagonistic activity assay in recombinant cell lines [1] |
Why This Matters
A scientist procuring a TRPV1 antagonist tool compound needs assurance of high potency; a compound that is >100-fold more potent than weakly active analogs reduces the risk of negative results in target validation experiments.
- [1] Li, F. N., et al. (2017). Synthesis and structural optimization of multiple H-bonding region of diarylalkyl (thio)amides as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(18), 4383–4388. View Source
